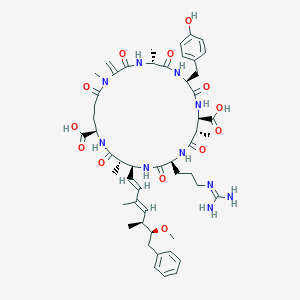
Microcistina YR
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Microcystin-YR se estudia ampliamente en ciencias ambientales, toxicología y gestión de la calidad del agua . Sirve como compuesto modelo para comprender el comportamiento y los efectos de las cianotoxinas en los ambientes acuáticos . En biología y medicina, Microcystin-YR se utiliza para estudiar la inhibición de las proteínas fosfatasas, lo que tiene implicaciones para la investigación del cáncer . Además, se utiliza en el desarrollo de métodos analíticos para la detección de cianotoxinas en muestras de agua .
Mecanismo De Acción
Microcystin-YR ejerce sus efectos tóxicos principalmente inhibiendo las proteínas fosfatasas 1 y 2A de serina/treonina . Esta inhibición interrumpe las vías de señalización celular, lo que lleva a un aumento del estrés oxidativo, la disrupción del citoesqueleto y la apoptosis . Los objetivos moleculares del compuesto incluyen el hígado, donde se acumula y causa hepatotoxicidad .
Análisis Bioquímico
Biochemical Properties
Microcystin YR plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory. For instance, microcystins mainly function by inhibiting the activity of protein phosphatase-1 (PP1) and -2A (PP2A) .
Cellular Effects
Microcystin YR has profound effects on various types of cells and cellular processes. It influences cell function by altering cell morphology, inducing autophagy, apoptosis, and necrosis, and leading to genetic damage . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Microcystin YR at the molecular level involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It disrupts cell ultrastructure and function by inducing oxidative stress and inhibiting protein phosphatase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Microcystin YR change over time. It has been observed that short-term incubations at higher temperatures result in lower amounts of freely soluble microcystin . Over time, Microcystin YR undergoes bio-degradation in natural water reservoirs .
Dosage Effects in Animal Models
The effects of Microcystin YR vary with different dosages in animal models. High doses of Microcystin YR can lead to severe liver lesions
Metabolic Pathways
Microcystin YR is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
Microcystin YR is transported and distributed within cells and tissues. Once ingested, it travels to the liver via the bile acid transport system, where most is stored, though some remains in the blood stream and may contaminate tissue .
Subcellular Localization
The subcellular localization of Microcystin YR and its effects on activity or function are complex. In the liver and gonad of medaka fish acutely exposed to Microcystin YR, it was found in the connective tissue of the ovary and the testis, as well as in oocytes and degenerative spermatocyte-like structures . This suggests that Microcystin YR may have potential reproductive toxicity in fish .
Métodos De Preparación
Microcystin-YR se extrae típicamente de cultivos de cianobacterias. El proceso de extracción implica varios pasos, incluida la lisis celular, la extracción en fase sólida y la cromatografía líquida . Las rutas sintéticas para las microcistinas son complejas debido a su estructura cíclica y la presencia de aminoácidos inusuales .
Análisis De Reacciones Químicas
Microcystin-YR experimenta varias reacciones químicas, incluidas la oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el dióxido de titanio bajo luz UV, que pueden degradar las microcistinas . Los principales productos formados a partir de estas reacciones son péptidos más pequeños y aminoácidos, que resultan de la escisión de la estructura cíclica .
Comparación Con Compuestos Similares
Microcystin-YR es una de las más de 80 variantes conocidas de microcistinas . Los compuestos similares incluyen microcystin-LR, microcystin-RR y microcystin-LA . Cada variante difiere en los aminoácidos específicos presentes en su estructura, lo que puede influir en su toxicidad y comportamiento ambiental . Microcystin-YR es única debido a su composición específica de aminoácidos, que afecta su perfil de absorción y toxicidad .
Propiedades
IUPAC Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)/b21-16+,28-25+/t29-,30-,31-,32+,37-,38-,39+,40-,41-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHASZQTEFAUJC-GJRPNUFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H72N10O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880086 | |
| Record name | Microcystin YR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1045.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101064-48-6 | |
| Record name | Microcystin YR | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101064486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Microcystin YR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Microcystin YR | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MICROCYSTIN-YR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G08121T5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B28281.png)









![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)
